Cecropin is a family of antimicrobial peptides originally isolated from the hemolymph of the giant silk moth, Hyalophora cecropia. The specific compound CEC4_BOMMO Cecropin is derived from the Bombyx mori (silkworm) and exhibits significant antibacterial properties. These peptides play a crucial role in the innate immune response of insects, targeting a wide range of pathogens, including bacteria and fungi.
CEC4_BOMMO Cecropin is synthesized from the Bombyx mori species, where it is produced in response to microbial infections. The synthesis of these peptides can be achieved through various methods, including solid-phase peptide synthesis, which allows for the production of homogeneous and bioactive compounds.
Cecropins are classified as antimicrobial peptides, which are small proteins characterized by their ability to disrupt microbial membranes. They belong to a broader category of host defense peptides that are integral to the immune systems of many organisms, particularly in insects.
The synthesis of CEC4_BOMMO Cecropin typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for precise control over the sequence and composition of the peptide.
The synthesis process can yield peptides with high purity (>95%), which is essential for biological activity assessments. The molecular weight and composition are confirmed through techniques such as mass spectrometry.
CEC4_BOMMO Cecropin features an amphipathic alpha-helical structure that is critical for its interaction with microbial membranes. This structural motif facilitates membrane disruption, leading to bacterial cell lysis.
CEC4_BOMMO Cecropin interacts primarily with bacterial membranes through electrostatic interactions and hydrophobic forces. Upon binding to lipid bilayers, it induces pore formation, leading to cellular leakage and death.
The antimicrobial activity can be quantified using methods such as broth microdilution assays to determine minimum inhibitory concentrations (MIC) against various bacterial strains. Scanning electron microscopy (SEM) is often employed to visualize morphological changes in bacteria post-treatment.
The mechanism of action involves several key steps:
Studies have shown that CEC4 exhibits potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii.
Cecropins like CEC4_BOMMO have significant potential in various scientific fields:
Cecropin-4 (CEC4_BOMMO) is embedded within a complex multigene family architecture in the Bombyx mori genome. The cecropin locus spans 78.62 kb on chromosome 26, organized into two primary clusters with distinct evolutionary histories. The first cluster contains Cecropin A isoforms (CecA1, CecA2) on chromosome 6, while the second cluster on chromosome 26 houses Cecropin B subfamily members (six paralogs), Cecropin D, Cecropin E, and Enbocin genes. This genomic arrangement exhibits both tandem arrays and oppositely oriented genes, reflecting dynamic evolutionary processes [1] [6].
The cecropin B subfamily shows particularly dense clustering with intergenic distances ranging from 1.4 kb to 23.5 kb. Notably, Cecropin-4 resides within this cluster but demonstrates significant divergence from its neighbors. The substantial 23.5 kb interval between Cecropin D and Enbocin suggests distant evolutionary relationships, potentially indicating subfunctionalization events. This genomic organization facilitates concerted evolution through unequal crossing-over and gene conversion events, allowing for the preservation of functional redundancy while enabling adaptive divergence [1] [6].
Expression profiling via EST analysis reveals functional specialization within the cluster: Cecropin A isoforms are predominantly expressed in microbial-challenged fat bodies, while Cecropin B members (including Cecropin-4) exhibit broader expression in fat bodies and peripheral tissues. This tissue-specific expression divergence suggests subfunctionalization following gene duplication events. The conservation of signal peptide sequences across all twelve paralogs indicates strong purifying selection maintaining proper secretion mechanisms, while mature peptide regions show elevated diversification consistent with pathogen-driven selection [1] [6].
Table 1: Genomic Organization of Cecropin Subtypes in Bombyx mori
Subtype | Chromosomal Location | Number of Paralog | Expression Dominance | Intergenic Distance Range (kb) |
---|---|---|---|---|
Cecropin A | 6 | 2 | Microbial fat body | 3.2 - 5.7 |
Cecropin B | 26 | 6 | Ubiquitous | 1.4 - 8.3 |
Cecropin D | 26 | 1 | Hemocytes | 15.6 - 23.5 |
Cecropin E | 26 | 1 | Midgut/Fat body | 4.8 - 12.1 |
Enbocin | 26 | 2 | Fat body | 18.9 - 23.5 |
Phylogenetic reconstruction of cecropin genes across Lepidoptera reveals complex evolutionary trajectories distinct from dipteran patterns. Analysis of 19 insect cecropin genes demonstrates a monophyletic origin predating the divergence of Diptera and Lepidoptera (~300 MYA). However, lepidopteran cecropins exhibit polyphyletic clustering by species rather than orthology group, contrasting sharply with the monophyletic clades observed in Drosophila melanogaster and Drosophila virilis. This pattern indicates repeated rounds of lineage-specific gene duplication and functional diversification within Lepidoptera [6] [9].
Cecropin-4 orthologs display remarkable sequence divergence across lepidopteran families. In Bombyx mori (Bombycidae), Cecropin-4 shares only 45-52% amino acid identity with Hyalophora cecropia (Saturniidae) cecropins, despite their phylogenetic proximity. Molecular clock estimates suggest accelerated evolutionary rates in the Bombyx lineage, with dN/dS ratios >1 in mature peptide regions, indicating positive selection. This contrasts with relatively conserved signal peptide domains (dN/dS ~0.3), essential for proper peptide processing and secretion [3] [6].
Genomic comparisons reveal major lineage-specific expansions: while Bombyx mori possesses 13 cecropin genes, the diamondback moth (Plutella xylostella) retains only 4, and the monarch butterfly (Danaus plexippus) maintains 7. These differences correlate with ecological adaptations - B. mori's domesticated niche exposed to high pathogen loads favored cecropin diversification. Synteny analysis shows conserved microsynteny around Cecropin-4 orthologs in Bombycidae and Saturniidae, but extensive rearrangement in geometrid moths, suggesting differential selection pressures across lepidopteran families [3] [6] [10].
Table 2: Comparative Genomic Features of Cecropin Loci Across Lepidoptera
Species | Family | Total Cecropin Genes | Cec4 Ortholog Identity (%) | dN/dS Ratio (Mature Peptide) | Notable Genomic Features |
---|---|---|---|---|---|
Bombyx mori | Bombycidae | 13 | 100 (reference) | 1.2 - 1.5 | Tandem arrays on Chr26 |
Hyalophora cecropia | Saturniidae | 8 | 52.3 | 0.8 - 1.1 | Single cluster |
Danaus plexippus | Nymphalidae | 7 | 48.7 | 0.7 - 0.9 | Two mini-clusters |
Plutella xylostella | Plutellidae | 4 | 45.1 | 0.5 - 0.7 | Single locus |
Manduca sexta | Sphingidae | 6 | 50.6 | 0.9 - 1.3 | Dispersed genes |
Cecropin-4 has undergone specialized adaptation against entomopathogenic fungi, particularly Beauveria bassiana, a major threat to lepidopterans. Transcriptomic analyses show >15-fold upregulation of Cecropin-4 within 24 hours post-infection with B. bassiana, significantly exceeding induction levels by bacterial pathogens. This specific induction pattern is mediated through dual activation of the Toll and JAK/STAT immune pathways, with κB-related cis-regulatory elements in the promoter region facilitating rapid response [3].
Molecular evolutionary analyses identify three positively selected sites (Gln¹⁴, Lys²⁷, Val³⁸) in the membrane-active amphipathic helix of Cecropin-4. Site-directed mutagenesis demonstrates these residues are critical for membrane permeabilization efficiency against fungal pathogens. Val³⁸ enhances hydrophobic interactions with ergosterol-rich membranes, while Lys²⁷ stabilizes electrostatic interactions with anionic phospholipids. This functional specialization represents a coevolutionary arms race, evidenced by correlated amino acid substitutions in B. bassiana membrane proteins that reduce peptide binding affinity [3] [4] [10].
The functional divergence within the cecropin family is striking when comparing antimicrobial spectra. While Cecropin B1 primarily targets Gram-negative bacteria (MIC ~5μM), Cecropin-4 exhibits broad-spectrum potency against Gram-negative bacteria (MIC 2-4μM), Gram-positive bacteria (MIC 4-8μM), and fungi (MIC 4μM against B. bassiana). This functional expansion results from structural innovations including: 1) Extended N-terminal helix (residues 1-18) enhancing membrane insertion 2) C-terminal hydrophobic motif promoting oligomerization 3) Net charge +6 facilitating electrostatic attraction to microbial membranes. These adaptations illustrate how gene duplication enables functional radiation within antimicrobial peptide families [4] [10].
Table 3: Positively Selected Sites in Cecropin-4 and Functional Consequences
Amino Acid Position | Residue Change (Ancestral→Derived) | ω (dN/dS) | Functional Impact | Pathogen Counter-Adaptation |
---|---|---|---|---|
14 | Glu→Gln | 2.3 | Enhanced helix stability | Increased membrane glycosylation |
27 | Arg→Lys | 3.1 | Optimized charge distribution | Phospholipid remodeling |
38 | Ile→Val | 2.8 | Improved hydrophobic insertion | Ergosterol isomerization |
42 | Ser→Ala | 1.9 | Reduced protease susceptibility | Extracellular protease secretion |
Cecropin-4's mechanism against fungi involves rapid membrane depolarization within 5 minutes of exposure, followed by intracellular targeting of mitochondrial membranes in B. bassiana. This dual mechanism explains its superior fungicidal activity compared to other cecropins. The peptide's ability to disrupt fungal biofilms further demonstrates its specialized anti-infective role, likely evolving in response to the biofilm-mediated pathogenesis strategies of entomopathogenic fungi. These adaptations highlight how host-pathogen coevolution drives functional innovation at the molecular level, with Cecropin-4 representing a key defense innovation in Bombyx mori's evolutionary arms race against specialized pathogens [3] [4].
Table 4: Antimicrobial Spectrum Comparison of Bombyx mori Cecropins
Peptide | Gram-negative Bacteria (MIC μM) | Gram-positive Bacteria (MIC μM) | Beauveria bassiana (MIC μM) | Primary Mechanism |
---|---|---|---|---|
Cecropin-4 (Cec4) | 2-4 | 4-8 | 4 | Membrane disruption + organelle targeting |
Cecropin B1 | 5-10 | >64 | >32 | Membrane permeabilization |
Cecropin A1 | 4-8 | 8-16 | 16 | Membrane disruption |
Enbocin | 8-16 | 4-8 | 64 | Intracellular inhibition |
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